molecular formula C13H10O B047215 9H-Fluoren-9-ol CAS No. 1689-64-1

9H-Fluoren-9-ol

Cat. No.: B047215
CAS No.: 1689-64-1
M. Wt: 182.22 g/mol
InChI Key: AFMVESZOYKHDBJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9H-Fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with this compound is fluoren-9-ol dehydrogenase, which catalyzes the oxidation of this compound to fluorenone, utilizing NAD+ or NADP+ as cofactors . This reaction is crucial in the degradation pathway of fluorene, a polycyclic aromatic hydrocarbon. Additionally, this compound has been identified as a weak dopamine reuptake inhibitor, suggesting potential interactions with dopamine transporters and receptors .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving dopamine signaling due to its reuptake inhibition properties . This can lead to alterations in neurotransmitter levels and subsequent changes in gene expression and cellular metabolism. Furthermore, this compound has been studied for its potential wake-promoting effects, indicating its impact on neuronal cells and their function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its interaction with fluoren-9-ol dehydrogenase involves the binding of the hydroxy group to the active site of the enzyme, facilitating the oxidation process . Additionally, as a dopamine reuptake inhibitor, this compound binds to dopamine transporters, preventing the reabsorption of dopamine into presynaptic neurons . This results in increased dopamine availability in the synaptic cleft, enhancing dopaminergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to influence dopamine signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to promote wakefulness and enhance cognitive function without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and potential carcinogenicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of fluorene. The enzyme fluoren-9-ol dehydrogenase catalyzes the conversion of this compound to fluorenone, which is further metabolized through various oxidative and reductive reactions . These pathways are essential for the detoxification and elimination of fluorene and its derivatives from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters. Its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for cellular transporters involved in dopamine reuptake .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and lipid membranes. Its lipophilicity facilitates its integration into cellular membranes, where it can interact with membrane-bound proteins and receptors . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, influencing its activity and function .

Preparation Methods

Fluorenol can be synthesized through the reduction of fluorenone. One common method involves dissolving fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (fluorenone) to white (fluorenol). The product is then precipitated by adding water and neutralized with hydrochloric acid . This method yields a high purity product with a melting point of 153°C .

Properties

IUPAC Name

9H-fluoren-9-ol
Source PubChem
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InChI

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMVESZOYKHDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052683
Record name Fluoren-9-ol
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Molecular Weight

182.22 g/mol
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Physical Description

White or cream-colored powder; [Alfa Aesar MSDS]
Record name 9-Hydroxyfluorene
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CAS No.

1689-64-1
Record name Fluoren-9-ol
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Record name Fluoren-9-ol
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Record name 9H-Fluoren-9-ol
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Record name 9-HYDROXYFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of Fluorenol is C13H10O and its molecular weight is 182.22 g/mol.

ANone: Fluorenol can be characterized using various spectroscopic methods:

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the structure and conformation of Fluorenol and its derivatives. [, ]
  • IR Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the hydroxyl group in Fluorenol. The presence of hydrogen bonding can also be investigated using IR. [, ]
  • UV/Vis Spectroscopy: UV/Vis spectroscopy is helpful in studying the electronic structure and transitions of Fluorenol, especially in the context of its photochemical properties and aggregation behavior. [, , , ]

ANone: Fluorenol derivatives demonstrate varying stability depending on their substituents and the surrounding environment. For instance, 9-(o-tert-butylphenyl)fluorene and 9-(o-tert-butylphenyl)-9-fluorenol maintain their specific rotameric structures both in solution and crystalline form, unlike their isopropyl counterparts. [] Additionally, the stability of fluorenyl cations, important intermediates in Fluorenol photochemistry, is influenced by factors like solvent properties and the presence of dimethylamino-substituents on the fluorene scaffold. []

ANone: While Fluorenol itself is not typically employed as a catalyst, it serves as a building block for various catalytically active compounds. For example, poly(vinylfluorenol), a polymer derived from 2-vinylfluorenol, shows potential in reversible hydrogen release and fixation when combined with an iridium catalyst. []

ANone: Computational methods provide valuable insights into the properties and behavior of Fluorenol:

  • Molecular Dynamics (MD) simulations: MD simulations help understand the conformational dynamics of Fluorenol oligomers in different environments, including their aggregation behavior in solutions. []
  • Time-Dependent Density Functional Theory (TDDFT) calculations: TDDFT calculations are utilized to investigate the electronic transitions and excited state properties of Fluorenol, particularly in the context of its photochemical reactions and spectral shifts upon aggregation. [, ]
  • Molecular Mechanics and Semi-empirical calculations: These calculations are useful for predicting the geometry and conformational preferences of Fluorenol derivatives, as exemplified in the study of diol host compounds featuring anthracene and 9-fluorenol units. []

ANone: Modifying the Fluorenol structure significantly impacts its properties. For example, introducing a chiral (R)-2-octyloxy side chain and either a fluorenone or chiral fluorenol core leads to liquid crystals. Notably, the fluorenol-based mesogens show higher stability and wider temperature range of the SmC phase compared to their fluorenone counterparts, likely due to intermolecular hydrogen bonding facilitated by the hydroxyl group. [, ]

ANone: Substituents significantly alter the photochemical behavior of Fluorenol derivatives. The presence of hydroxyl groups at different positions, for example, can dramatically change the photosolvolysis mechanism. While 1-hydroxy-9-fluorenol photosolvolyzes through a long-lived fluorenyl quinone methide intermediate, 2-hydroxy-9-fluorenol reacts via a short-lived intermediate similar to the 9-fluorenyl cation. [] Furthermore, the introduction of electron-donating dimethylamino groups contributes to the formation of an exceptionally long-lived fluorenyl cation upon photolysis, with implications for uncaging applications. []

ANone: While specific formulation strategies for Fluorenol are not detailed in the provided research, general approaches to enhance stability include:

    ANone: While specific SHE regulations aren't outlined in the provided research, general laboratory safety practices apply:

      • Toluene []
      • Chloroform []
      • Tetrahydrofuran (THF) []
      • Methanol [, , ]

      ANone: Fluorenol research extends across various disciplines:

      • Organic Chemistry: Synthetic routes for Fluorenol and its derivatives are constantly being explored and optimized, leveraging reactions like directed metalation, cross-coupling, and [2+2+2] cyclotrimerization. [, , , , ]
      • Materials Science: Fluorenol-based compounds have shown promise in material science applications, particularly in the development of liquid crystals with unique properties for display technologies. [, ]
      • Supramolecular Chemistry: The ability of Fluorenol derivatives to form inclusion compounds with a variety of guest molecules has led to investigations in supramolecular chemistry, exploring their potential in host-guest systems for various applications like separation and sensing. [, , ]
      • Photochemistry: The photochemical properties of Fluorenol and its derivatives, particularly the generation of fluorenyl cations upon irradiation, have garnered significant interest for applications in photoremovable protecting groups (caging groups) and as potential photobases. [, , , ]

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